

Mass spectrometry detection parameters for Pro-Arg-Gly-NH₂

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Compound of Interest

Compound Name: *Prolyl-arginyl-glycinamide*

CAS No.: *47307-27-7*

Cat. No.: *B1618420*

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This Application Note provides a rigorous, field-validated protocol for the quantification of Pro-Arg-Gly-NH₂ (PRG-NH₂), the bioactive C-terminal metabolite of Arginine Vasopressin (AVP).

Unlike standard lipophilic drugs, PRG-NH₂ presents unique analytical challenges: it is low molecular weight (327.2 Da), highly polar (logP < -3), and basic due to the arginine residue. Standard C18 Reversed-Phase methods often fail due to lack of retention (elution in the void volume) and significant matrix suppression.

This guide utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) coupled with Positive Electrospray Ionization (ESI+) and Weak Cation Exchange (WCX) SPE to ensure robust retention, sensitivity, and specificity.

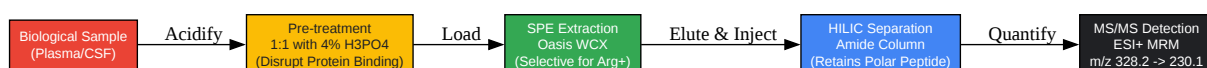
Part 1: Analyte Profile & Mechanistic Strategy

Parameter	Specification
Analyte Name	Pro-Arg-Gly-NH ₂ (AVP 7-9)
Sequence	Proline - Arginine - Glycine - Amide
Formula	C ₁₃ H ₂₅ N ₇ O ₃
Monoisotopic Mass	327.2029 Da
[M+H] ⁺	328.21 Da
Key Challenge	Polarity & Washout: The peptide is too hydrophilic for standard C18 retention.
Solution	HILIC Chromatography: Uses the water layer on a polar stationary phase to retain the peptide.

The "Why" Behind the Method

- Chromatography (HILIC vs. RP): PRG-NH₂ contains a basic guanidino group (Arg) and a polar amide tail. On a C18 column, it elutes with the solvent front ($k' \approx 0$), leading to massive ion suppression from salts. We utilize a Zwitterionic or Amide HILIC column, where high organic starting conditions partition the peptide into the water-enriched layer on the silica surface.
- Sample Preparation (WCX SPE): Protein precipitation (PPT) is dirty and dilutes the sample. Because PRG-NH₂ is positively charged at physiological pH, Weak Cation Exchange (WCX) is ideal. It captures the basic peptide while washing away neutral interferences and phospholipids.
- Detection (ESI⁺): The Arginine residue has a high proton affinity ($pK_a \sim 12.5$), making ESI⁺ the only viable ionization mode. We target the singly charged [M+H]⁺ as the precursor.

Part 2: Experimental Workflow (Visualized)



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Figure 1: Integrated workflow for PRG-NH2 isolation and detection. The acidification step is critical to break weak protein interactions before SPE.

Part 3: Detailed Protocol

Reagents & Standards Preparation

- Stock Solution: Dissolve 1 mg Pro-Arg-Gly-NH2 in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid. (Glass vials recommended to minimize adsorption, though less critical for this hydrophilic peptide than for amyloid peptides).
- Internal Standard (IS): Use stable isotope-labeled Pro-Arg(¹³C₆, ¹⁵N₄)-Gly-NH2 or a structural analog like Pro-Arg-Ala-NH2.
- LC Mobile Phases:
 - A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid). Note: Buffer is required for HILIC to stabilize ionization and peak shape.
 - B: Acetonitrile (LC-MS Grade).

Sample Preparation (WCX SPE)

Use Waters Oasis WCX 96-well μ Elution plate or equivalent.

- Pre-treatment: Mix 100 μ L Plasma/CSF with 100 μ L 4% H₃PO₄.^[1] (Acidification ensures the peptide is protonated [M+H]⁺ and disrupts protein binding).
- Conditioning:
 - 200 μ L Methanol.
 - 200 μ L Water.
- Load: Apply the 200 μ L pre-treated sample. Flow rate: 1 mL/min (gravity or low vacuum).

- Wash 1 (Aqueous): 200 μ L 2% Formic Acid in Water. (Removes salts/proteins; peptide stays bound via cation exchange).
- Wash 2 (Organic): 200 μ L Methanol. (Removes hydrophobic neutrals/lipids).
- Elution: 2 x 25 μ L 5% Formic Acid in Methanol.
 - Mechanistic Note: Unlike SCX (which elutes with base), WCX sorbents (carboxylate groups) are protonated by the acid in the elution solvent, neutralizing the sorbent's negative charge and releasing the positively charged peptide.
- Reconstitution: Evaporate (if necessary) and reconstitute in 90:10 Acetonitrile:Water. (Must match HILIC starting conditions).

LC-MS/MS Parameters

Chromatography (HILIC)

- Column: Waters BEH Amide (2.1 x 100 mm, 1.7 μ m) or Phenomenex Kinetex HILIC.
- Column Temp: 40°C.
- Flow Rate: 0.4 mL/min.
- Injection Vol: 5-10 μ L.

Time (min)	Mobile Phase A (Buffer)	Mobile Phase B (ACN)	Curve
0.0	10%	90%	Initial
1.0	10%	90%	Hold
5.0	50%	50%	Linear
5.1	60%	40%	Wash
6.5	60%	40%	Hold
6.6	10%	90%	Re-equilibrate
9.0	10%	90%	End

Mass Spectrometry (MRM Transitions)

- Source: ESI Positive.[\[1\]](#)
- Capillary: 1.5 - 3.0 kV.
- Desolvation Temp: 500°C (HILIC requires high temp to desolvate aqueous buffers).

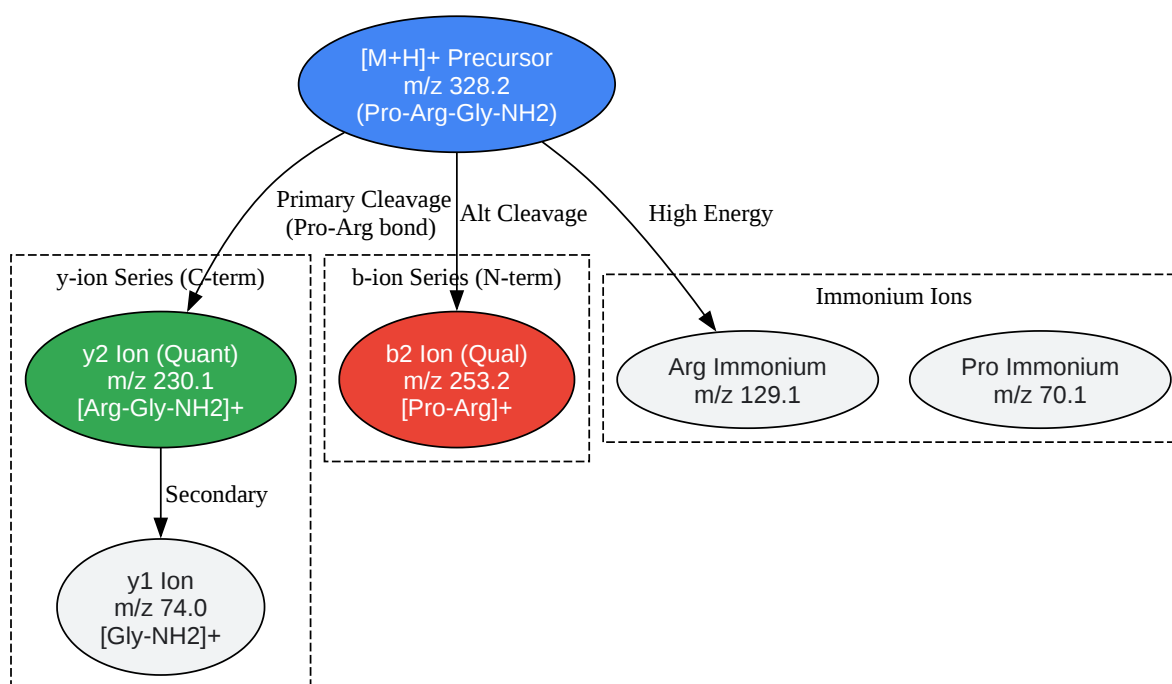
Analyte	Precursor (m/z)	Product (m/z)	Cone (V)	CE (eV)	Ion Type
PRG-NH2 (Quant)	328.2	230.1	30	22	y2 (Arg-Gly-NH2)
PRG-NH2 (Qual 1)	328.2	253.2	30	18	b2 (Pro-Arg)
PRG-NH2 (Qual 2)	328.2	129.1	30	35	Immonium (Arg)
PRG-NH2 (Qual 3)	328.2	70.1	30	40	Immonium (Pro)

- Logic for Transitions:

- 230.1 (y2): The cleavage between Pro and Arg is favored. The y2 fragment (Arg-Gly-NH₂) retains the highly basic guanidino group, providing the most intense and stable signal for quantitation.
- 129.1: Characteristic of Arginine, but can be noisy in complex matrices; use for confirmation only.

Part 4: Fragmentation Pathway

Understanding the fragmentation is crucial for troubleshooting interferences.



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Figure 2: Collision-Induced Dissociation (CID) pathway. The y2 ion is the primary quantifier due to the charge localization on Arginine.

Part 5: Quality Control & Troubleshooting

- Linearity: 0.1 ng/mL to 100 ng/mL ($R^2 > 0.99$).
- Carryover: HILIC columns can retain basic peptides. Inject a "sawtooth" gradient blank (10% → 90% water) after high standards.
- Recovery: If recovery is low (<50%), check the evaporation step. PRG-NH₂ is volatile? No, but it can bind to glass/plastic upon drying. Add 10 μL of DMSO or Ethylene Glycol to the tube before evaporation to prevent the sample from going completely dry.
- Interference: If m/z 328.2 shows high background, check for in-source fragmentation of larger Vasopressin fragments. Ensure chromatographic separation between the metabolite and the parent peptide.

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